molecular formula C11H11FO4 B13609049 Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate

Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B13609049
M. Wt: 226.20 g/mol
InChI Key: DWAGEXWHZWSFBK-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of aromatic esters It features a methoxy group and a fluoro substituent on the benzene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-fluoro-2-methoxybenzoic acid with methyl 3-oxopropanoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous-flow synthesis techniques. These methods allow for better control over reaction parameters, improved safety, and higher yields. The use of automated systems and optimized reaction conditions ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzene ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(4-fluoro-2-hydroxyphenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both a fluoro and a methoxy group on the benzene ring. This combination of substituents can enhance the compound’s reactivity and selectivity in chemical reactions. Additionally, the fluoro group can improve the compound’s stability and bioavailability in biological systems compared to its chloro or bromo analogs .

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11FO4/c1-15-10-5-7(12)3-4-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3

InChI Key

DWAGEXWHZWSFBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)CC(=O)OC

Origin of Product

United States

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